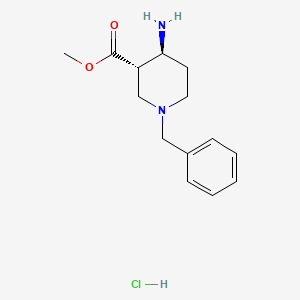
trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride
説明
Trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Trans-Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives. Its structure can be represented as follows:
This compound features a piperidine ring substituted with a benzyl group and an amino group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it acts as a ligand in receptor binding studies, influencing several biochemical pathways. Notably, it has been explored for its potential in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects in cancer cell lines, potentially inducing apoptosis. |
| Receptor Binding | Functions as a ligand for multiple receptors, influencing signal transduction. |
| Drug Development | Used as a scaffold for synthesizing novel therapeutic compounds. |
Anticancer Studies
Recent studies have demonstrated the anticancer potential of piperidine derivatives, including this compound. In one study involving FaDu hypopharyngeal tumor cells, the compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .
Receptor Binding Studies
This compound has been investigated for its binding affinity to various receptors. It has shown significant interaction with μ-opioid receptors, which are critical in pain modulation and analgesia . The binding affinity was measured using competitive radiolabeled ligand assays, revealing an IC50 value comparable to established opioid analgesics.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the Piperidine Ring : Utilizing N-benzylpiperidone as a starting material.
- Substitution Reactions : Introducing amino and carboxylate groups through various synthetic methodologies.
- Hydrochloride Salt Formation : Enhancing solubility and stability for biological assays.
This compound serves as a precursor for numerous derivatives that may exhibit improved pharmacological profiles or reduced side effects.
特性
IUPAC Name |
methyl (3S,4S)-4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJLOUBQBCYCEN-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(CC[C@@H]1N)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















